2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that features a pyrazole and pyrazine ring system, connected via a thioether linkage to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine under reflux conditions.
Pyrazine Ring Synthesis: The pyrazine ring is synthesized separately, often starting from 2,3-dichloropyrazine, which undergoes nucleophilic substitution with an appropriate amine.
Thioether Linkage Formation: The pyrazole and pyrazine rings are then linked via a thioether bond. This is typically done by reacting the pyrazine derivative with a thiol-containing pyrazole under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether-linked intermediate with 3-fluoro-4-methylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the pyrazine ring, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thioether-linked heterocycles in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and infections.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The pyrazole and pyrazine rings can engage in hydrogen bonding and π-π stacking interactions with proteins, potentially inhibiting their function. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-phenylacetamide
- 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide stands out due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This unique substitution pattern can significantly influence its chemical reactivity and biological activity, potentially enhancing its efficacy and selectivity as a therapeutic agent.
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS/c1-11-4-5-14(9-15(11)19)22-16(25)10-26-18-17(20-6-7-21-18)24-13(3)8-12(2)23-24/h4-9H,10H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDHAZRSXNJVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN=C2N3C(=CC(=N3)C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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